Cas no 2201651-27-4 (N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide)
N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-N-[2-[[(4-methyl-2-thienyl)methyl]amino]-2-oxoethyl]-2-propenamide
- N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide
- 2201651-27-4
- EN300-26578480
- N-methyl-N-({[(4-methylthiophen-2-yl)methyl]carbamoyl}methyl)prop-2-enamide
- Z2714157913
- N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide
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- Inchi: 1S/C12H16N2O2S/c1-4-12(16)14(3)7-11(15)13-6-10-5-9(2)8-17-10/h4-5,8H,1,6-7H2,2-3H3,(H,13,15)
- InChI Key: QEHRXXIGWHGLDT-UHFFFAOYSA-N
- SMILES: S1C=C(C)C=C1CNC(CN(C(C=C)=O)C)=O
Computed Properties
- Exact Mass: 252.09324893g/mol
- Monoisotopic Mass: 252.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 77.6Ų
Experimental Properties
- Density: 1.168±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 509.6±50.0 °C(Predicted)
- pka: 13.94±0.46(Predicted)
N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26578480-0.05g |
N-methyl-N-({[(4-methylthiophen-2-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2201651-27-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide
Introduction to N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide (CAS No. 2201651-27-4)
N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide, a compound with the chemical identifier CAS No. 2201651-27-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural complexity of this molecule, characterized by its intricate functional groups, contributes to its unique pharmacological profile and potential therapeutic applications.
The molecular structure of N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide features a central amide bond flanked by various substituents that enhance its interaction with biological targets. The presence of a 4-methylthiophen-2-yl moiety introduces a sulfur-containing heterocycle, which is known for its ability to modulate enzyme activity and receptor binding. This aromatic ring system is further modified by a methylcarbamoyl group, which adds another layer of complexity and potential for selective interaction with biological macromolecules.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those containing thiophene derivatives. The 4-methylthiophen-2-yl group in N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide has been shown to enhance the compound's solubility and bioavailability, critical factors for effective drug delivery. Moreover, the amide functionality serves as a key pharmacophore, enabling the molecule to interact with various biological targets such as enzymes and receptors.
In the realm of medicinal chemistry, the development of novel amide-based compounds has gained considerable attention due to their versatility and efficacy. The structural motif of N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide aligns well with this trend, offering a unique combination of functional groups that can be fine-tuned for specific biological activities. The prop-2-enamide moiety, in particular, has been implicated in various pharmacological interactions, making it a valuable component in the design of bioactive molecules.
The synthesis of N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. These methodologies not only enhance the synthetic route but also contribute to the scalability of production, which is essential for industrial applications.
One of the most compelling aspects of N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide is its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in modulating various biological pathways, suggesting its utility in treating a range of diseases. For instance, the compound has shown promise in inhibiting key enzymes involved in inflammation and pain signaling. Additionally, its interaction with specific receptors has been linked to potential applications in neurodegenerative disorders.
The pharmacokinetic properties of N-methyl-N-({(4-methylthiophen-2-yl)methylcarbamoyl}methyl)prop-2-enamide are another area of interest. Research indicates that the molecule exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development. These properties ensure that the compound can reach therapeutic levels in vivo while minimizing side effects. Further studies are ongoing to optimize these parameters and enhance overall efficacy.
The role of computational chemistry in understanding the behavior of complex molecules like N-methyl-N-({(4-methylthiophen-2-ylmethy lcarbamoy l})m ethyl)prop - 2 - enam ide cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying potential drug candidates. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level. As a result, they have become indispensable tools in modern drug discovery pipelines.
In conclusion, N-methy l-N - ( {( 4 - me thy lthi ophen - 2 - ylm eth y lca rba m o y l } ) m eth y l ) prop - 2 - e n am ide ( CAS No . 2201651 - 27 - 4 ) stands out as a remarkable compound with significant pharmaceutical potential . Its unique structural features , coupled with promising biological activities , make it a valuable asset in ongoing research efforts . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in shaping future therapeutic strategies .
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